molecular formula C9H15NO3 B193035 Isobutyrylproline CAS No. 23500-15-4

Isobutyrylproline

Cat. No. B193035
CAS RN: 23500-15-4
M. Wt: 185.22 g/mol
InChI Key: WKQUFVTUGGLNNO-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of Isobutyrylproline involves the treatment of L-Proline with isobutyric anhydride . This reaction yields N-isobutyrylproline with a yield of 96% . The process is similar to the N-propionylproline synthesis .


Molecular Structure Analysis

The molecular formula of Isobutyrylproline is C9H15NO3 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines . The structure of Isobutyrylproline can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .


Chemical Reactions Analysis

The chemical reactions involving Isobutyrylproline can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Isobutyrylproline can be analyzed using various techniques . These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

Scientific Research Applications

Cardiac Health and Treatment

Isobutyrylproline has been studied in the context of cardiac health. Isoproterenol, a derivative, was used clinically and is now a research tool for inducing cardiac hypertrophy. Comparisons with dobutamine, another derivative, have shown significant effects on cardiac structure and function upon chronic administration, impacting cardiac fibrosis and function (Anderson, Moore, & Larson, 2008).

Neurological Research

In neurology, dibutyryl cAMP, a related compound, was found to induce type II iodothyronine 5'deiodinase activity in rat brain astrocytes, influencing thyroid hormone conversion and suggesting potential applications in studying brain function and disorders (Leonard, 1988).

Embolization in Medical Procedures

Isobutyl-2-cyanoacrylate, a related compound, has been used in transcatheter embolization for conditions like renal carcinoma. It has shown efficiency in producing lasting embolization without significant complications (Carmignani, Belgrano, Puppo, & Giuliani, 1978; Giuliani, Carmignani, Belgrano, & Puppo, 1977).

Dental Applications

In dentistry, isobutyl cyanoacrylate has been investigated as a pulp-capping agent in human teeth. It maintained pulp tissue viability, promoted healing, and showed minimal inflammatory response, suggesting its potential as a biocompatible dental material (Berkman, Cucolo, Levin, & Brunelle, 1971).

Veterinary Medicine

In veterinary medicine, isobutyl cyanoacrylate tissue adhesive has been used in treating refractory corneal ulcers in animals. Its application proved simple, safe, and noninvasive, leading to healing of the ulcers (Bromberg, 2002).

Bioengineering and Tissue Engineering

Poly(N-isopropyl acrylamide), a related compound, has been widely used in bioengineering applications, notably for the nondestructive release of biological cells and proteins. It has been utilized in the study of the extracellular matrix, cell sheet engineering, tumor spheroid formation, and manipulation of individual cells (Cooperstein & Canavan, 2010).

Hemostasis and Tissue Repair

Isobutyl cyanoacrylate has been evaluated for its hemostatic properties and potential in tissue repair. Studies have noted its good hemostatic abilities, though with some limitations in tissue tensile strength (O'leary, 1971).

Impact on Bacterial Growth

The effects of isobutyl cyanoacrylate on bacterial growth have been explored, with findings showing varying degrees of growth inhibition and colony destruction in different bacterial strains (Jandinski & Sonis, 1971).

Surgical Applications

In surgery, isobutyl-2-cyanoacrylate has been applied in cerebrospinal fluid fistula repair, showing safety and effectiveness as a tissue adhesive in neurosurgery (Vanderark, Pitkethly, Ducker, & Kempe, 1970).

Pathological Studies

Pathological studies of arteriovenous malformations embolized with isobutyl-2-cyanoacrylate have provided insights into its effects on tissues and the immune response, contributing to the understanding of its biocompatibility and potential toxicity (Vinters, Debrun, Kaufmann, & Drake, 1981).

Cutaneous Surgery

Isobutyl cyanoacrylate has been explored in cutaneous surgery for hemostasis, wound closure, and hair transplantation. Its use in skin grafts and hair transplant procedures demonstrated effective bleeding control and cosmetic benefits (Wilkinson, 1972).

properties

IUPAC Name

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUFVTUGGLNNO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178067
Record name Isobutyrylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyrylproline

CAS RN

23500-15-4
Record name Isobutyrylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyrylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYRYLPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JC6R80S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Hongo, M Shibazaki, S Yamada… - Journal of Agricultural …, 1976 - ACS Publications
… DL-Proline was easily resolved by converting it to simple iV-acyl derivatives, such as N-acetyl-, N-chloroacetyl-, iV-n-butyryl-, and iV-isobutyrylproline. The optically active acylproline …
Number of citations: 25 pubs.acs.org
JH Lee - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 0 search.proquest.com
Y Jin, S Cheng, R Liu, C Yu, L Zhang, XL Li… - Food Research …, 2022 - Elsevier
Lurong Dabu decoction (LRDBD) is an effective traditional Chinese Korean ethnic medicine prescription composed of eight herbs, which is used for treating asthma. However, its …
Number of citations: 4 www.sciencedirect.com
RA Schnickels, HC Warmbier… - Journal of Agricultural …, 1976 - ACS Publications
… DL-Proline was easily resolved by converting it to simple iV-acyl derivatives, such as N-acetyl-, N-chloroacetyl-, iV-n-butyryl-, and iV-isobutyrylproline. The optically active acylproline …
Number of citations: 30 pubs.acs.org
R Sakai, KL Rinehart, V Kishore, B Kundu… - Journal of medicinal …, 1996 - ACS Publications
Bioactivities of 42 didemnin congeners, either isolated from the marine tunicates Trididemnun solidum and Aplidium albicans or prepared synthetically and semisynthetically, have been …
Number of citations: 200 pubs.acs.org
A Collet, MJ Brienne, J Jacques - Chemical Reviews, 1980 - ACS Publications
Of the two main types of crystalline racemates, racemic compounds and conglomerates, 1'3the latter are of particular interest. Not only is their occurrence rarer but also they are far …
Number of citations: 394 pubs.acs.org
M Kawase, H Miyamae, T Kurihara - Chemical and pharmaceutical …, 1998 - jstage.jst.go.jp
The reactions of N-acyl-N-benzyl-α-amino acids (1) or N-acylprolines (5) with trifluoroacetic anhydride in the presence of pyridine afford 5-trifluoromethyloxazoles (2 or 7) in good yields. …
Number of citations: 29 www.jstage.jst.go.jp
K Izawa, S Nishi, S Asada - Journal of Molecular Catalysis, 1987 - Elsevier
A variety of N-acyl-α-amino esters were synthesized from N-acylamines through anodic oxidation followed by cobalt-catalyzed carbonylation with high efficiency. By utilizing this method…
Number of citations: 29 www.sciencedirect.com

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